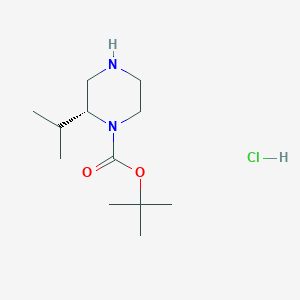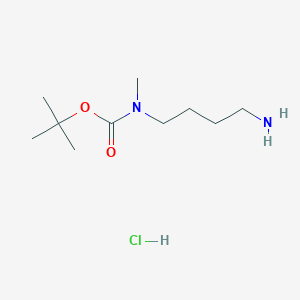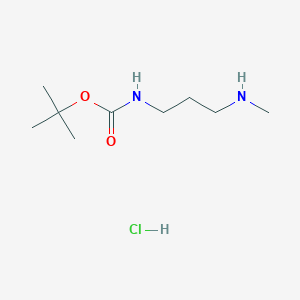![molecular formula C9H11BrFNO B1520995 2-{[(5-溴-2-氟苯基)甲基]氨基}乙醇 CAS No. 1152522-37-6](/img/structure/B1520995.png)
2-{[(5-溴-2-氟苯基)甲基]氨基}乙醇
描述
Molecular Structure Analysis
The molecular structure of “2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol” consists of a bromo-fluoro phenyl group attached to a methylamino ethan-1-ol group. The InChI code for this compound is 1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 .Physical And Chemical Properties Analysis
The compound “2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol” is a powder at room temperature . The storage temperature for this compound is room temperature .科学研究应用
有机合成和化学性质
对氟化分子的研究,比如“2-{[(5-溴-2-氟苯基)甲基]氨基}乙醇”,侧重于它们的合成、化学性质以及在各个领域中的潜在应用。例如,对单氟化小分子的研究突出了平面构型和氢键在决定氟化合物的化学行为中的重要性。这些见解对于设计具有所需性质的分子,用于制药、农药和材料科学中,至关重要(Burns & Hagaman, 1993)。
材料科学与工程
在材料科学中,氟化合物的独特性质,包括其热稳定性和对溶剂和酸的抵抗力,使它们适用于先进材料的使用。例如,氨基乙酸酯功能化席夫碱有机锡(IV)配合物的合成和结构表征揭示了它们作为抗癌药物的潜力,展示了氟化合物在开发具有生物应用的新材料方面的多功能性(Basu Baul et al., 2009)。
生物学研究
氟化合物也被用于生物应用的研究,比如设计用于检测金属离子或细胞内成像的荧光传感器。基于氟化合物的荧光传感器的开发,用于检测铝离子,展示了化学和生物学的交叉点,利用氟化合物的独特性质进行生物成像和诊断(Yadav & Singh, 2018)。
生化分析
Biochemical Properties
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium-dependent glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity. This compound’s ability to interact with such biomolecules makes it a valuable tool in studying metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SGLT2 can affect glucose uptake and metabolism in cells, which is particularly relevant in the context of diabetes research . Additionally, this compound may impact other signaling pathways and gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. For instance, its binding to SGLT2 results in the inhibition of glucose reabsorption, thereby modulating glucose levels in the body . This compound may also interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cell behavior and metabolism.
Dosage Effects in Animal Models
The effects of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved glucose regulation in diabetic models . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe and effective use of this compound.
Metabolic Pathways
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism and other biochemical processes . For instance, its interaction with SGLT2 affects glucose reabsorption and utilization in the body. Additionally, this compound may influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the mitochondria or nucleus may result in distinct effects on cellular metabolism or gene expression.
属性
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVFGLGQNTTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
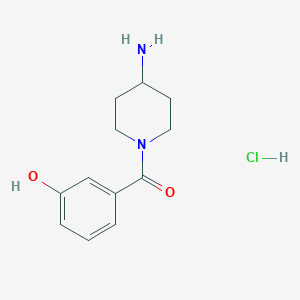
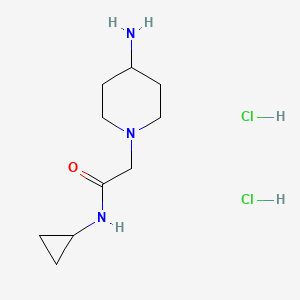
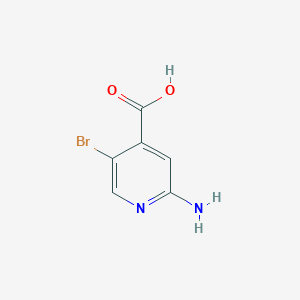
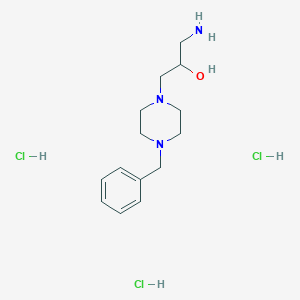

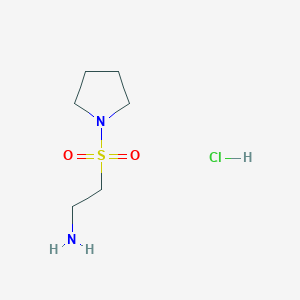
![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)


